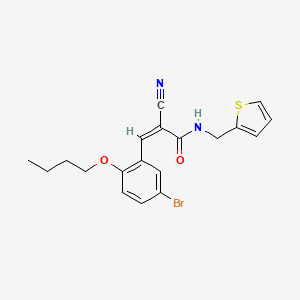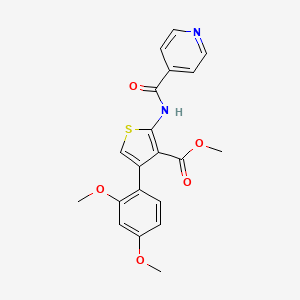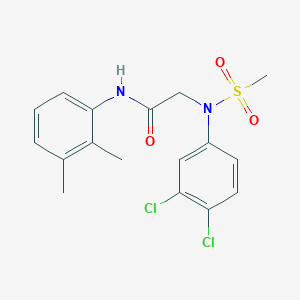
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide
描述
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide, also known as BPTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPTAA is a member of the acrylamide family of compounds, which are known for their diverse biological activities and potential therapeutic uses.
作用机制
The mechanism of action of 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes, including cell cycle progression and apoptosis. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is a key regulator of cell growth and survival.
Biochemical and physiological effects:
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce the activation of certain signaling pathways. In vivo, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit tumor growth, reduce neuronal damage, and improve cognitive function in animal models. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been shown to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
实验室实验的优点和局限性
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide can also be modified to generate analogs with improved biological activity and selectivity. However, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide. One direction is to further investigate its mechanism of action, particularly with respect to its inhibition of protein kinase CK2 and the PI3K/Akt signaling pathway. Another direction is to optimize the synthesis of 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide and its analogs to improve their biological activity and selectivity. Additionally, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide could be tested in combination with other therapeutic agents to determine if it has synergistic effects. Finally, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide could be tested in clinical trials to determine its safety and efficacy as a therapeutic agent in humans.
科学研究应用
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been studied for its potential neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of neurodegenerative diseases. Furthermore, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been used as a tool compound in drug discovery, as it can be modified to generate analogs with improved biological activity and selectivity.
属性
IUPAC Name |
(Z)-3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-3-8-24-18-7-6-16(20)11-14(18)10-15(12-21)19(23)22-13-17-5-4-9-25-17/h4-7,9-11H,2-3,8,13H2,1H3,(H,22,23)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCMGKDYBBEQHP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697802.png)
![1-[3-(2,3-dimethylphenoxy)propyl]piperidine](/img/structure/B4697808.png)
![3-phenyl-N-[1-(4-pyridinyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697812.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4697816.png)

![2,6-di-tert-butyl-4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinyl]phenol](/img/structure/B4697829.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide](/img/structure/B4697837.png)
![3-[(4-tert-butylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4697843.png)

![3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4697850.png)
![1-[3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4697853.png)

![3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4697864.png)
![(2-chloro-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4697872.png)